molecular formula C11H10ClN3O B3036118 (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile CAS No. 338977-02-9

(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile

Cat. No. B3036118
CAS RN: 338977-02-9
M. Wt: 235.67 g/mol
InChI Key: RWPHECCRMKQMFZ-VJPMJKGWSA-N
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Description

(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile, also known as E-3-AMCP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is an organic compound composed of a nitrogen-containing heterocyclic ring, a four-ringed aromatic ring, and a three-ringed aliphatic ring. E-3-AMCP has been studied for its potential as an inhibitor of enzymes and for its potential applications in drug design.

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile have been evaluated for their anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound with a similar structure, was investigated for its anticonvulsant activity using the amygdala kindling model, though it was not active against amygdala kindled seizures (Scott et al., 1993).

Antimicrobial Activity

Certain derivatives of (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile have demonstrated antimicrobial properties. For example, compounds like 2-Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and shown to exhibit antimicrobial activity against various bacteria and fungi (Guna et al., 2015).

Antitumor Activity and Tyrosine Kinase Receptor Inhibition

Derivatives of this compound have also been involved in antitumor studies. For instance, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was synthesized and characterized, showing strong and selective cytotoxic potency against cancer cell lines. It also exhibited promising inhibition efficacy against the EGFR and VEGFR-2 kinases, crucial in cancer development (El-Agrody et al., 2022).

Corrosion Inhibition

Some derivatives are explored for their potential as corrosion inhibitors. For example, α-aminophosphonates, including compounds with a similar structure to (E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile, have been studied for their effectiveness in preventing mild steel corrosion in hydrochloric acid, a common issue in industrial processes (Gupta et al., 2017).

Enzyme Inhibition

Derivatives of this compound have been synthesized and screened for their inhibition of enzymes like lipase and α-glucosidase, which are critical in metabolic processes. This research suggests potential applications in managing conditions like diabetes or obesity (Bekircan et al., 2015).

properties

IUPAC Name

(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-11(14)10(6-13)15-7-8-2-4-9(12)5-3-8/h2-5,7H,14H2,1H3/b11-10+,15-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHECCRMKQMFZ-VJPMJKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)N=CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C(\C#N)/N=CC1=CC=C(C=C1)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile

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